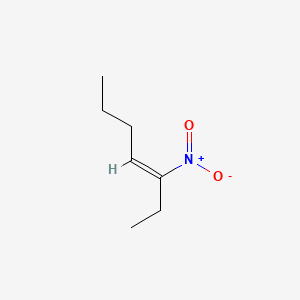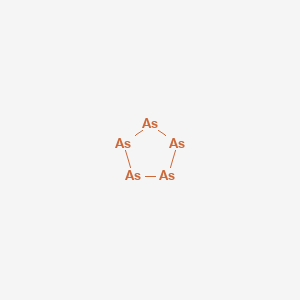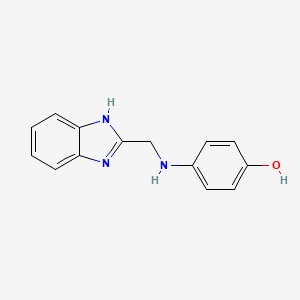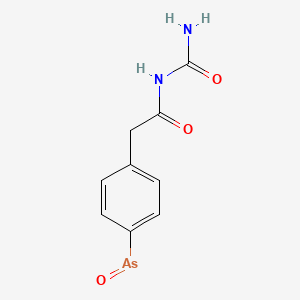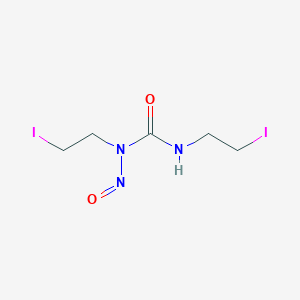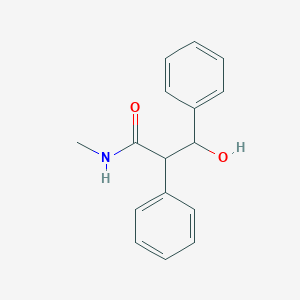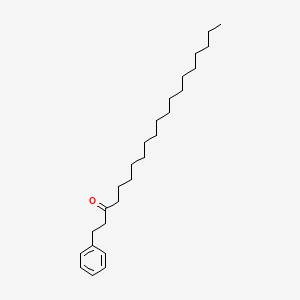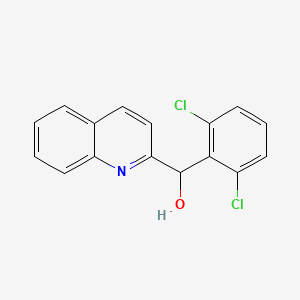
(2,6-Dichlorophenyl)-quinolin-2-ylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dichlorophenyl)-quinolin-2-ylmethanol is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a quinoline ring attached to a methanol group, which is further substituted with a 2,6-dichlorophenyl group. The presence of both the quinoline and dichlorophenyl moieties contributes to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichlorophenyl)-quinolin-2-ylmethanol typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline ring, followed by the introduction of the 2,6-dichlorophenyl group. The final step involves the addition of the methanol group to the quinoline ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions: (2,6-Dichlorophenyl)-quinolin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The chlorine atoms in the 2,6-dichlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield quinoline-2-carboxylic acid, while substitution reactions can introduce various functional groups into the 2,6-dichlorophenyl moiety.
科学研究应用
(2,6-Dichlorophenyl)-quinolin-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2,6-Dichlorophenyl)-quinolin-2-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways.
相似化合物的比较
2,6-Dichlorophenylacetic acid: Shares the 2,6-dichlorophenyl group but differs in the presence of an acetic acid moiety instead of the quinoline ring.
2,6-Dichlorophenyl-cyanoxime: Contains the 2,6-dichlorophenyl group and an oxime functional group, showing different reactivity and applications.
Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) that also contains the 2,6-dichlorophenyl group.
Uniqueness: (2,6-Dichlorophenyl)-quinolin-2-ylmethanol is unique due to the combination of the quinoline ring and the 2,6-dichlorophenyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
5467-95-8 |
|---|---|
分子式 |
C16H11Cl2NO |
分子量 |
304.2 g/mol |
IUPAC 名称 |
(2,6-dichlorophenyl)-quinolin-2-ylmethanol |
InChI |
InChI=1S/C16H11Cl2NO/c17-11-5-3-6-12(18)15(11)16(20)14-9-8-10-4-1-2-7-13(10)19-14/h1-9,16,20H |
InChI 键 |
XTVVYQXYQDRVPO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(C3=C(C=CC=C3Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


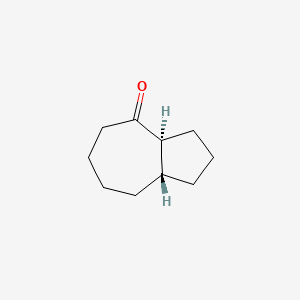
![N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14723097.png)
